molecular formula C17H15NOS2 B14534682 3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62298-88-8

3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14534682
CAS No.: 62298-88-8
M. Wt: 313.4 g/mol
InChI Key: ROHREYNAKANRPB-UHFFFAOYSA-N
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Description

3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a diphenylethyl group, which consists of two phenyl rings attached to an ethyl chain. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidine derivative with a diphenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and to minimize the risk of side reactions. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.

    Substitution: The diphenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Nitrated or halogenated diphenylethyl derivatives.

Scientific Research Applications

3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

3-(1,2-Diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:

    1,2-Diphenylethylamine: A compound with a similar diphenylethyl group but lacking the thiazolidine ring.

    Diphenidine: A dissociative anesthetic with a similar diphenylethyl structure.

    Stilbene: An organic compound with a central ethylene moiety and phenyl groups, similar to the diphenylethyl group.

The uniqueness of this compound lies in its thiazolidine ring, which imparts distinct chemical and biological properties compared to these similar compounds.

Properties

CAS No.

62298-88-8

Molecular Formula

C17H15NOS2

Molecular Weight

313.4 g/mol

IUPAC Name

3-(1,2-diphenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15NOS2/c19-16-12-21-17(20)18(16)15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

ROHREYNAKANRPB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)C(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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